molecular formula C10H8INO2S B12985281 4-(3-Iodophenyl)thiomorpholine-3,5-dione

4-(3-Iodophenyl)thiomorpholine-3,5-dione

Cat. No.: B12985281
M. Wt: 333.15 g/mol
InChI Key: VRLQHVWTZQZCQC-UHFFFAOYSA-N
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Description

4-(3-Iodophenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C10H8INO2S It contains a thiomorpholine ring substituted with an iodophenyl group at the 4-position and two carbonyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodophenyl)thiomorpholine-3,5-dione typically involves the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an appropriate phenyl precursor is treated with iodine in the presence of a catalyst.

    Formation of the Dione Structure: The final step involves the oxidation of the thiomorpholine ring to introduce the carbonyl groups at the 3 and 5 positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodophenyl)thiomorpholine-3,5-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodophenyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiomorpholine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-(3-Iodophenyl)thiomorpholine-3,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Iodophenyl)thiomorpholine-3,5-dione involves its interaction with molecular targets through its functional groups. The iodophenyl group can participate in various binding interactions, while the thiomorpholine ring and dione structure can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiomorpholine-3,5-dione: Similar structure but with a phenyl group instead of an iodophenyl group.

    4-(4-Iodophenyl)thiomorpholine-3,5-dione: Similar structure but with the iodine atom at the 4-position of the phenyl ring.

    Thiomorpholine-3,5-dione: Lacks the phenyl or iodophenyl substitution.

Uniqueness

4-(3-Iodophenyl)thiomorpholine-3,5-dione is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the iodine atom plays a crucial role, such as in radiolabeling or as a precursor for further functionalization.

Properties

Molecular Formula

C10H8INO2S

Molecular Weight

333.15 g/mol

IUPAC Name

4-(3-iodophenyl)thiomorpholine-3,5-dione

InChI

InChI=1S/C10H8INO2S/c11-7-2-1-3-8(4-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6H2

InChI Key

VRLQHVWTZQZCQC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC(=CC=C2)I

Origin of Product

United States

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